2-(Decyloxy)ethyl dihydrogen phosphate

描述

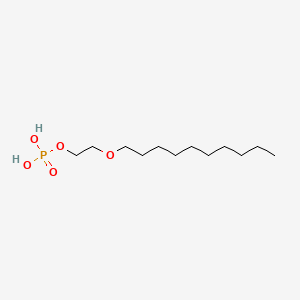

2-(Decyloxy)ethyl dihydrogen phosphate is an organophosphate compound with the molecular formula C₁₂H₂₇O₅P (molecular weight: 282.31 g/mol). Its structure consists of a decyl (10-carbon) alkyl chain linked via an ether bond to an ethyl group, which is esterified to a dihydrogen phosphate group. This amphiphilic structure confers surfactant properties, making it useful in applications such as emulsification, corrosion inhibition, and as a component in dental adhesives .

The compound’s acidity (pKa ~1–2 for the first dissociation and ~6–7 for the second) allows it to act as a proton donor in aqueous environments, facilitating interactions with polar surfaces or biomolecules .

属性

CAS 编号 |

136830-06-3 |

|---|---|

分子式 |

C12H27O5P |

分子量 |

282.31 g/mol |

IUPAC 名称 |

2-decoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C12H27O5P/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15/h2-12H2,1H3,(H2,13,14,15) |

InChI 键 |

PMYUFCGBHZHZNW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCOCCOP(=O)(O)O |

相关CAS编号 |

9004-80-2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

a) 2-(Dodecyloxy)ethyl Dihydrogen Phosphate (C₁₄H₃₁O₅P, MW: 310.37 g/mol)

- Structural Difference : The dodecyl (12-carbon) chain increases hydrophobicity compared to the decyl variant.

- Properties: Lower critical micelle concentration (CMC) due to enhanced hydrophobic interactions. Improved thermal stability in nonpolar solvents.

- Applications : Used in heavy-duty detergents and industrial lubricants .

b) 2-(Octyloxy)ethyl Dihydrogen Phosphate (C₁₀H₂₃O₅P, MW: 254.26 g/mol)

Ethoxy Chain Variants

a) 2-[2-(2-(Dodecyloxy)ethoxy)ethoxy]ethyl Dihydrogen Phosphate (C₁₈H₃₉O₇P, MW: 398.47 g/mol)

- Structural Difference : Incorporates three ethoxy units between the alkyl chain and phosphate group.

- Properties: Increased hydrophilicity (logP = 3.60 vs. 5.2 for 2-(decyloxy)ethyl variant). Enhanced solubility in polar solvents like ethanol and acetone.

- Applications: Pharmaceutical solubilization and nanoparticle stabilization .

b) Tri(2-dodecoxyethyl) Phosphate (C₄₂H₈₇O₇P, MW: 747.11 g/mol)

- Structural Difference : Neutral triester phosphate (vs. acidic dihydrogen phosphate).

- Properties: Nonionic surfactant behavior; pH-insensitive. Used as a plasticizer and flame retardant .

Functional Group Modifications

a) Bis[2-(methacryloyloxy)ethyl] Phosphate (BMEP)

- Structural Difference : Two methacrylate-linked phosphate groups.

- Properties: Polymerizable monomer with strong adhesion to hydroxyapatite. Key component in dental primers for enamel bonding .

- Contrast: BMEP’s dual phosphate and methacrylate groups enable covalent bonding to surfaces, unlike 2-(decyloxy)ethyl dihydrogen phosphate’s non-polymerizable structure.

b) Phosphocholine Derivatives

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。